molecular formula C14H8FN3 B3967432 9-fluoro-6H-indolo[2,3-b]quinoxaline

9-fluoro-6H-indolo[2,3-b]quinoxaline

Cat. No. B3967432
M. Wt: 237.23 g/mol
InChI Key: JQJMQJOJKQZONI-UHFFFAOYSA-N
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Description

9-fluoro-6H-indolo[2,3-b]quinoxaline is a novel compound that has been synthesized and studied as an antitumor agent . The compound features positive charges both at the 11-N position of the aromatic scaffold and the side-chain alkylamino group .


Synthesis Analysis

The synthesis of this compound involves the incorporation of fluorine, alkyl amino side chains, and the introduction of a positive charge at the 11-N position of the aromatic scaffold . These modifications have been shown to be responsible for the compound’s antitumor activity and improved DNA binding ability .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of positive charges both at the 11-N position of the aromatic scaffold and the side-chain alkylamino group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the incorporation of fluorine and alkyl amino side chains, and the introduction of a positive charge at the 11-N position of the aromatic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its ability to intercalate into DNA, which disrupts the processes that are vital for DNA replication .

Scientific Research Applications

Antitumor Agent Synthesis and DNA Binding

9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated as antitumor agents. These compounds exhibit antitumor activity, and their DNA binding properties have been characterized through various spectroscopy methods. The introduction of fluorine and alkyl amino side chains, along with a positive charge at the 11-N position of the aromatic scaffold, enhances their DNA binding ability and antitumor activity (Gu et al., 2017).

Optical and Electrochemical Properties in Triarylamines

Triarylamines based on 6H-indolo[2,3-b]quinoxaline have been synthesized and characterized for their optical absorption and emission spectra, electrochemical behavior, and thermal studies. These compounds, containing various aromatic units, exhibit green or yellow emission, influenced by the peripheral amines. The thermal stability and glass transition temperatures of these compounds are notable due to the presence of the 6H-indolo[2,3-b]quinoxaline segment (Thomas & Tyagi, 2010).

DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxaline shows significant pharmacological activities, primarily due to its DNA intercalation mechanism. The thermal stability of the intercalated complex is crucial in understanding its anticancer and antiviral activities. The orientation of side chains towards DNA's minor groove plays a key role in its pharmacological effect (Moorthy et al., 2013).

Antiviral Activity and Interferon Induction

6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized and screened for their cytotoxicity, antiviral activity, and interferon-inducing ability. Some derivatives have shown potential as low toxic interferon inducers and antivirals (Shibinskaya et al., 2010).

Synthesis and QSAR Study for Anticancer Application

A study focused on synthesizing 6H-indolo[2,3-b]quinoxaline derivatives, acting as DNA intercalators, and evaluating their cytotoxic activity against human leukemia cell lines. A QSAR model suggests that incorporating cyclic substituents or primary carbon atoms can increase cytotoxic potency (Moorthy et al., 2010).

Mechanism of Action

The mechanism of pharmacological action exerted by 9-fluoro-6H-indolo[2,3-b]quinoxaline is predominantly DNA intercalation . The dicationic quaternary ammonium salt derivatives of this compound may serve as intercalators with increased DNA binding affinity .

Future Directions

The findings from the studies on 9-fluoro-6H-indolo[2,3-b]quinoxaline may be valuable in understanding the antitumor effect of these compounds and may provide important information for the future optimization of the DNA binding properties of this drug type .

properties

IUPAC Name

9-fluoro-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-8-5-6-10-9(7-8)13-14(17-10)18-12-4-2-1-3-11(12)16-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJMQJOJKQZONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)F)NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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